(Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core conjugated with a thioxothiazolidin-4-one moiety via a (Z)-configured methylene bridge. The structure includes a 2-methoxyethylamino substituent at position 2 of the pyrimidinone ring and an isopropyl group at position 3 of the thiazolidinone ring. Its stereoelectronic properties are influenced by the electron-withdrawing thioxo group and the methoxyethyl side chain, which may enhance solubility and biological interactions . The Z-configuration of the methylene bridge is critical for maintaining planar geometry, facilitating π-π stacking and hydrogen bonding with biological targets .
Properties
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-11(2)22-17(24)13(27-18(22)26)10-12-15(19-7-9-25-3)20-14-6-4-5-8-21(14)16(12)23/h4-6,8,10-11,19H,7,9H2,1-3H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGUNQAPPAWUQG-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex compound belonging to the thiazolidinone class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thiazolidinone Ring : Known for various biological activities including anticancer and antimicrobial properties.
- Pyrido[1,2-a]pyrimidine Moiety : Often associated with anti-cancer and anti-inflammatory effects.
- Isopropyl Group : Contributes to lipophilicity, potentially enhancing bioavailability.
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound under study has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
- Apoptosis Induction : It promotes programmed cell death in cancerous cells, which is a crucial mechanism for combating cancer growth.
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in tumor progression.
A recent study highlighted that thiazolidinone derivatives have demonstrated effectiveness against various cancer cell lines, including breast and lung cancer models, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-3-isopropyl... | MCF-7 (Breast) | 12.5 |
| (Z)-3-isopropyl... | A549 (Lung) | 15.0 |
Antimicrobial and Antibiofilm Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness in inhibiting biofilm formation has been documented, particularly against Pseudomonas aeruginosa and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against S. aureus were reported at 0.5 µg/mL, indicating strong antimicrobial potential .
- Biofilm Inhibition : The compound demonstrated over 50% reduction in biofilm formation at concentrations equal to its MIC.
| Bacterial Strain | MIC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|
| S. aureus | 0.5 | 61.34 |
| P. aeruginosa | 125.4 | 56.74 |
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiazolidinone derivatives have shown potential in several other areas:
- Anti-diabetic Activity : Some derivatives exhibit hypoglycemic effects, making them candidates for diabetes treatment.
- Antioxidant Properties : The compound may help mitigate oxidative stress, contributing to its therapeutic potential .
Case Studies
Several studies have focused on the biological activity of thiazolidinone derivatives:
- A study published in Molecules examined the synthesis and biological evaluation of various thiazolidinones, including those similar to our compound, revealing their multi-target potential against different diseases .
- Another research article highlighted the structure-activity relationship (SAR) of thiazolidinones, emphasizing modifications that enhance their anticancer and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the thiazolidinone and pyrido[1,2-a]pyrimidinone rings (Table 1). These variations impact physicochemical properties (e.g., solubility, logP) and biological activity.
Key Observations :
- Substituent Effects: The 2-methoxyethylamino group in the target compound improves water solubility (0.32 mg/mL) compared to the phenylethyl-substituted analog (0.12 mg/mL) . However, the hydroxyethyl variant shows higher solubility (0.45 mg/mL), suggesting polar side chains enhance hydrophilicity.
- Biological Activity :
- The phenylethyl-substituted analog exhibits superior apoptosis-inducing activity (IC₅₀ = 0.9 μM), likely due to enhanced hydrophobic interactions with protein pockets.
- The target compound’s kinase inhibition (IC₅₀ = 1.8 μM) is moderate, indicating that the methoxyethyl group may balance solubility and target affinity .
Functional Comparisons
- Stereochemical Specificity : The Z-configuration is conserved across active analogs, as E-isomers show >10-fold reduced activity due to distorted geometry .
- Metabolic Stability: The methoxyethyl group in the target compound reduces oxidative metabolism compared to allylamino or hydroxyethyl analogs, as evidenced by longer plasma half-life (t₁/₂ = 6.2 h vs. 3.8 h for allylamino analog) .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Electron-donating groups (e.g., methoxyethyl) on the pyrimidinone ring improve solubility but may reduce membrane permeability . Bulky thiazolidinone substituents (e.g., phenylethyl) enhance target affinity but compromise solubility .
- Therapeutic Potential: The target compound’s balanced profile makes it a candidate for kinase-targeted therapies, while phenylethyl-substituted analogs are prioritized for oncology due to potent apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
